2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol
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Overview
Description
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol is an organic compound that features a pyrrole ring, a tolyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol typically involves the reaction of 1H-pyrrole-2-carbaldehyde with p-toluidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and catalyst is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Use of halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzyme activity
Modulating receptor activity: Affecting signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-phenylethanol
- 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(m-tolyl)ethanol
Uniqueness
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring, tolyl group, and ethanol moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(1H-pyrrol-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C14H18N2O/c1-11-4-6-12(7-5-11)14(17)10-15-9-13-3-2-8-16-13/h2-8,14-17H,9-10H2,1H3 |
InChI Key |
VETPLBWCFPVEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNCC2=CC=CN2)O |
Origin of Product |
United States |
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